molecular formula C23H25F2N3O3S B2370671 3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189955-07-4

3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2370671
CAS No.: 1189955-07-4
M. Wt: 461.53
InChI Key: QPOMMRQSOBSYFI-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound with a unique structure that combines a spirocyclic framework with multiple functional groups

Preparation Methods

The synthesis of 3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonylating agent, such as 2,4-difluorobenzenesulfonyl chloride, under basic conditions.

    Functionalization of the phenyl ring: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The spirocyclic framework and functional groups may impart unique properties to materials, making the compound useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-tert-butylphenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds, such as:

    Spirocyclic compounds: These compounds share the spirocyclic framework but may differ in the nature and position of functional groups.

    Sulfonyl-containing compounds: These compounds contain sulfonyl groups but may have different core structures.

    Phenyl-substituted compounds: These compounds have phenyl rings with various substituents, affecting their chemical and biological properties.

The uniqueness of this compound lies in its combination of a spirocyclic core, sulfonyl group, and tert-butyl-substituted phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(2,4-difluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O3S/c1-22(2,3)16-6-4-15(5-7-16)20-21(29)27-23(26-20)10-12-28(13-11-23)32(30,31)19-9-8-17(24)14-18(19)25/h4-9,14H,10-13H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOMMRQSOBSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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